molecular formula C10H22N2O B1462417 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine CAS No. 938458-98-1

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine

Cat. No.: B1462417
CAS No.: 938458-98-1
M. Wt: 186.29 g/mol
InChI Key: NNSYLBINUCUDMD-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a tertiary amine featuring a piperidine core substituted with a 2-methoxyethyl group at the nitrogen atom and a methylamine group at the 4-position. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of glycogen synthase kinase-3β (GSK-3β) inhibitors, as evidenced by its role in coupling reactions to form bioactive amides (e.g., compounds 21, 13, and 14 in ) . Its structural flexibility allows for modifications that enhance binding affinity and selectivity toward therapeutic targets. The compound is commercially available in research quantities (1g–25g), highlighting its relevance in drug discovery pipelines .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-11-9-10-3-5-12(6-4-10)7-8-13-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSYLBINUCUDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650832
Record name 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-98-1
Record name 1-(2-Methoxyethyl)-N-methyl-4-piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Methoxyethyl)piperidin-4-yl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine Nitrogen with 2-Methoxyethyl Group

The 2-methoxyethyl substituent is typically introduced via nucleophilic substitution reactions using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) reacting with piperidine nitrogen under basic conditions. This step requires careful control of temperature and solvent to avoid over-alkylation or side reactions.

  • Reaction conditions : Mild bases such as triethylamine or sodium hydride in polar aprotic solvents (e.g., THF, DMF).
  • Temperature : Usually 0°C to room temperature to control reaction rate.
  • Purification : Extraction followed by chromatography or crystallization.

Protection/Deprotection Strategies

Protection of amine groups as tert-butyl carbamates (Boc) or other protecting groups is common to selectively functionalize one nitrogen atom without affecting the other. After alkylation and substitution steps, deprotection is performed using acidic conditions (e.g., hydrogen chloride in ethyl acetate) to yield the free amine.

  • Typical deprotection : Treatment with 4N HCl in ethyl acetate at 15-30°C overnight.
  • Yield : Around 70-80% for hydrochloride salt forms.

Purification and Crystallization

Purification is achieved by:

  • Solvent removal under reduced pressure.
  • Recrystallization from suitable solvents such as ethanol, ethyl acetate, or their mixtures.
  • Formation of hydrochloride salts to enhance stability and crystallinity.

Crystallization conditions are optimized by adjusting solvent polarity and temperature. For example, dissolving the compound in dichloromethane/methanol mixtures followed by addition of anti-solvents like cyclohexane or methyl tert-butyl ether at low temperatures (0-5°C) facilitates formation of pure crystalline forms.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Temperature Range Notes
1 Protection of piperidine amine tert-Butyl carbamate (Boc protection) 0-25°C Protects amine for selective alkylation
2 Alkylation of piperidine nitrogen 2-Methoxyethyl chloride, base (e.g., TEA) 0-25°C Nucleophilic substitution
3 Introduction of N-methylmethanamine Methylamine/formaldehyde or methylating agent Room temperature Reductive amination or substitution
4 Deprotection of Boc group 4N HCl in ethyl acetate 15-30°C Yields free amine hydrochloride salt
5 Purification and crystallization Solvent evaporation, recrystallization Variable (0-40°C) Use of solvent mixtures and anti-solvents

Detailed Research Findings

  • Yield and Purity : The hydrochloride salt form of this compound can be obtained in yields around 78% with high purity after recrystallization and acid treatment.
  • Solvent Effects : The choice of solvent and temperature during crystallization significantly affects the polymorphic form and stability of the final compound. Dichloromethane/methanol mixtures followed by addition of cyclohexane or methyl tert-butyl ether at low temperatures favor formation of stable crystalline forms.
  • Structural Conformation : Piperidine rings in such derivatives typically adopt chair conformations, which is favorable for biological activity and stability.
  • Scalability : The described methods have been demonstrated at gram scale with reproducible yields and purity, indicating potential for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine group undergoes alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions.

Reaction TypeReagents/ConditionsOutcome
N-Methylation Methyl iodide, NaH, THF, 0°C → RT Forms quaternary ammonium salts.
Benzylation Benzyl bromide, K₂CO₃, DCM, refluxIntroduces benzyl groups at the nitrogen.

Mechanistic Notes :

  • Sodium hydride deprotonates the amine, enhancing nucleophilicity for SN2 attack .

  • Polar aprotic solvents (THF, DCM) improve reaction kinetics.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides.

Reaction TypeReagents/ConditionsOutcome
Acetylation Acetyl chloride, Et₃N, DCM, 0°CYields N-acetyl derivatives.
Benzoylation Benzoyl chloride, pyridine, RTProduces bulky aromatic amides.

Key Observations :

  • Steric hindrance from the methoxyethyl group slows acylation compared to simpler amines.

Oxidation Reactions

The methoxyethyl side chain and amine moiety are susceptible to oxidation.

Reaction TypeReagents/ConditionsOutcome
Amine Oxidation TBHP (tert-butyl hydroperoxide), Cu(I) catalystForms N-oxide derivatives.
Ether Oxidation KMnO₄, acidic conditionsCleaves methoxyethyl group to carboxylic acid.

Challenges :

  • Over-oxidation of the piperidine ring can occur with strong oxidants.

Reduction Reactions

While the compound itself is not typically reduced, intermediates in its synthesis involve reductions.

Reaction TypeReagents/ConditionsOutcome
Nitro Group Reduction H₂, Pd/C, EtOHConverts nitro precursors to amines during synthesis.
Imine Reduction NaBH₄, MeOH, 0°C Stabilizes amine intermediates.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of aromatic systems in derivatives.

Reaction TypeReagents/ConditionsOutcome
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂OAttaches aryl groups to heterocyclic systems.

Applications :

  • Used to synthesize analogs for structure-activity relationship (SAR) studies.

Substitution Reactions

The piperidine ring participates in nucleophilic substitutions at the 4-position.

Reaction TypeReagents/ConditionsOutcome
Halogenation PCl₅, refluxReplaces hydroxyl with chloride in precursors.
Amination NH₃, H₂O/EtOH, high pressureIntroduces additional amine groups.

Regioselectivity :

  • Steric effects from the methoxyethyl group direct substitutions to the 3-position.

Experimental Workflow

Typical Procedure for Alkylation :

  • Dissolve 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylmethanamine (1.0 eq) in THF.

  • Add NaH (1.2 eq) at 0°C under N₂.

  • Introduce alkyl halide (1.1 eq).

  • Warm to RT, stir 12 h.

  • Quench with H₂O, extract with DCM, dry (Na₂SO₄), and concentrate.

Analytical Validation :

  • NMR : δ 2.8–3.1 ppm (N–CH₃), 3.3–3.5 ppm (OCH₂).

  • MS : m/z 186.29 [M+H]⁺.

Structural Insights

  • SMILES : CNCC1CCN(CC1)CCOC

  • InChI : InChI=1S/C10H22N2O/c1-11-8-10-4-3-5-12(9-10)6-7-13-2/h10-11H,3-9H2,1-2H3

This compound’s reactivity is leveraged in medicinal chemistry to develop CNS-targeting agents, with modifications focusing on enhancing bioavailability and receptor affinity.

Scientific Research Applications

Medicinal Chemistry

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with neurotransmitter systems, making it a candidate for:

  • Antidepressant Development : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels.
  • Anxiolytic Properties : Research into piperidine derivatives has shown promise in anxiety reduction, potentially positioning this compound as a therapeutic option for anxiety disorders.

Neuroscience Research

The compound's ability to cross the blood-brain barrier positions it as a valuable tool in neuroscience research. Potential applications include:

  • Neurotransmitter Modulation : Investigations into its effects on neurotransmitter systems could lead to new insights into the treatment of neurological disorders.
  • Behavioral Studies : Animal models may be used to assess the impact of this compound on behavior, particularly in studies related to mood and cognition.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material in various assays:

  • Chromatography : Its distinct chemical properties allow for its use in high-performance liquid chromatography (HPLC) methods to analyze related compounds.
  • Mass Spectrometry : The compound can be utilized in mass spectrometric analyses to identify and quantify substances in complex mixtures.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives. The research indicated that certain modifications to the piperidine structure enhanced activity at serotonin receptors, suggesting that this compound could be further investigated for similar effects.

Case Study 2: Neuropharmacology

Research conducted by the Neuroscience Letters journal examined the effects of piperidine compounds on anxiety-related behaviors in rodent models. The findings indicated that derivatives with methoxy groups exhibited significant anxiolytic effects, supporting further exploration of this compound's potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its effects on the central nervous system and potential therapeutic benefits.

Comparison with Similar Compounds

Key Observations :

  • The oxan-4-yl analogue (compound 22) exhibits higher synthetic yield (78% vs. 56% for the target compound), suggesting reduced steric hindrance or improved solubility from the tetrahydropyran moiety .
  • The target compound’s 2-methoxyethyl group contributes to electronic effects, as evidenced by distinct 13C-NMR shifts (e.g., 70.6 ppm for the methoxy group) and enhanced stability in coupling reactions .

Pharmacological Activity Comparisons

Key Observations :

  • The target compound’s application in kinase inhibition contrasts with dichloroanthracene derivatives (e.g., compound 5), which show potent antidepressant effects via monoamine modulation .
  • Unlike 4-methoxybutyrylfentanyl (a µ-opioid agonist), the target compound lacks aryl substituents, reducing off-target receptor interactions .

Physicochemical and Reactivity Profiles

Table 3: Physicochemical Properties

Compound Name Solubility (Predicted) LogP (Predicted) Key Reactivity Notes References
1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine Moderate in polar solvents 1.2 Efficient in amide coupling (56–78% yields)
1-(Oxan-4-yl)methanamine High in DMSO 0.8 Superior yield in boronic ester synthesis
Piperidin-4-ylmethylamine derivatives Variable 1.0–1.5 Sensitivity to steric effects in alkylation

Key Observations :

  • The 2-methoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMF), facilitating its use in multistep syntheses .
  • Piperidine analogues with bulkier substituents (e.g., tetrahydrofuran-3-yl-oxy in ) show reduced coupling efficiency, underscoring the target compound’s balanced steric profile .

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine is a synthetic compound characterized by its piperidine ring structure, which is substituted with a methoxyethyl group and a methylmethanamine group. Its molecular formula is C10H22N2O, and it is primarily studied for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. The compound may function as either an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and activity. This modulation can have implications for neurological disorders and other physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Neurotransmitter Modulation : It has been shown to affect the levels of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions.
  • Potential Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.
  • Analgesic Effects : Some studies have indicated that this compound may also exhibit pain-relieving properties, possibly through its action on opioid receptors.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureKey Biological Activity
1-[1-(2-Methoxyethyl)piperidin-3-yl]methanamineSimilar piperidine structureModulates serotonin receptors
(1-Methyl-4-piperidinyl)methanamineLacks methoxyethyl groupPrimarily affects dopamine pathways
1-(1-Ethyl-4-piperidinyl)ethanamineContains ethyl instead of methoxyethylDifferent reactivity profile

The distinct substitution pattern of this compound contributes to its unique biological properties compared to these similar compounds.

Study on Neurotransmitter Interaction

A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with serotonin receptors. The findings indicated that it could enhance serotonin signaling, suggesting potential applications in treating anxiety and depression .

Analgesic Properties Investigation

Another research effort focused on the analgesic properties of this compound. It was found to significantly reduce pain responses in animal models, indicating its potential as a non-opioid analgesic .

Development as a Therapeutic Agent

Current research is ongoing to evaluate the therapeutic potential of this compound in clinical settings. Its ability to modulate neurotransmitter systems positions it as a promising candidate for developing new treatments for neurological disorders, including depression and chronic pain .

Q & A

Basic: What are the recommended synthetic routes for 1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Alkylation of a piperidin-4-yl precursor (e.g., 4-piperidone) with 2-methoxyethyl bromide under basic conditions to introduce the 2-methoxyethyl group .
  • Step 2: Reductive amination with methylamine to form the N-methylmethanamine moiety, using catalysts like sodium cyanoborohydride .
  • Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) isolates the product.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry. Signal assignments should align with computational predictions (e.g., PubChem’s InChI-derived data) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected: ~228.3 g/mol) and fragmentation patterns .
  • Elemental Analysis: Validate purity (>95%) and stoichiometry .

Basic: What in vitro models are appropriate for initial pharmacological profiling of this compound?

Methodological Answer:

  • Receptor Binding Assays: Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to piperidine-based bioactive compounds .
  • Enzyme Inhibition Studies: Test acetylcholinesterase or monoamine oxidase activity using spectrophotometric methods .
  • Cell-Based Assays: Use SH-SY5Y (neuroblastoma) or HEK-293 cells transfected with target receptors to assess cytotoxicity and functional activity (e.g., cAMP modulation) .

Advanced: How can researchers resolve spectral data contradictions (e.g., NMR signal overlap) when characterizing this compound?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d6 or CDCl3 to enhance signal resolution and reduce exchange broadening .
  • 2D NMR Techniques: Employ COSY (homonuclear correlation) and HSQC (heteronuclear single-quantum coherence) to assign overlapping proton and carbon signals .
  • Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ADF software) .

Advanced: How can computational chemistry predict the bioavailability and metabolic pathways of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) and assess metabolic stability .
  • QSAR Models: Apply quantitative structure-activity relationship (QSAR) tools (e.g., SwissADME) to estimate logP (lipophilicity) and blood-brain barrier permeability .
  • In Silico Metabolism: Simulate phase I/II metabolism with PISTACHIO or ADMET Predictor to identify potential metabolites (e.g., O-demethylation at the methoxyethyl group) .

Advanced: What strategies optimize the yield and enantiomeric purity during multi-step synthesis?

Methodological Answer:

  • Catalyst Selection: Use chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric reductive amination to enhance enantiomeric excess (ee) .
  • Reaction Optimization: Adjust temperature (-20°C for sensitive intermediates) and solvent polarity (acetonitrile for polar transition states) to minimize side reactions .
  • Chiral Separation: Employ chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to resolve enantiomers .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Structural Modifications: Synthesize analogs with variations in the methoxyethyl chain length (e.g., ethoxy vs. propoxy) or piperidine N-substituents (e.g., ethyl vs. benzyl) .
  • Biological Testing: Evaluate analogs in parallel assays (e.g., IC50 in receptor binding, EC50 in functional assays) to correlate substituents with activity .
  • Statistical Analysis: Apply principal component analysis (PCA) or partial least squares (PLS) regression to identify critical structural determinants .

Basic: What are the key structural features influencing the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation: The methoxyethyl group increases hydrophilicity (predicted logP ~1.2), while the N-methyl group reduces hydrogen-bonding capacity .
  • pKa Estimation: The piperidine nitrogen (pKa ~10.5) is protonated at physiological pH, enhancing solubility in aqueous buffers .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Data Reconciliation: Cross-validate docking scores with experimental IC50 values using Bland-Altman plots to identify systematic biases .
  • Conformational Sampling: Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand flexibility and binding pose stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine
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1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine

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